5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide
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Overview
Description
5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the acetyl group may lead to the formation of carboxylic acids, while reduction of the quinazoline core may result in the formation of dihydroquinazoline derivatives .
Scientific Research Applications
5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetylphenyl group may enhance the compound’s binding affinity and specificity, while the isopentylpentanamide group may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, are known for their anticancer activity.
Acetylphenyl Derivatives: Compounds with an acetylphenyl group, such as acetaminophen, are known for their analgesic and antipyretic properties.
Isopentylpentanamide Derivatives: Compounds with an isopentylpentanamide group are less common but may have unique pharmacological properties.
Uniqueness
5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide is unique due to the combination of its structural features, which may confer distinct biological activity and pharmacokinetic properties. The presence of the quinazoline core, acetylphenyl group, and isopentylpentanamide group in a single molecule may result in synergistic effects, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C28H34N4O5 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
5-[1-[2-(4-acetylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
InChI |
InChI=1S/C28H34N4O5/c1-19(2)15-16-29-25(34)10-6-7-17-31-27(36)23-8-4-5-9-24(23)32(28(31)37)18-26(35)30-22-13-11-21(12-14-22)20(3)33/h4-5,8-9,11-14,19H,6-7,10,15-18H2,1-3H3,(H,29,34)(H,30,35) |
InChI Key |
NSOUAMBUZPWCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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